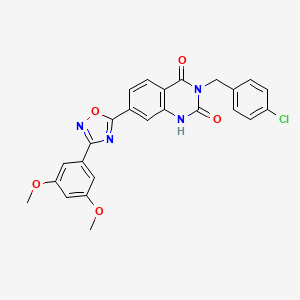
3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O5 and its molecular weight is 490.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its potential biological activities. Quinazolines and their derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available research findings.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
This structure features a quinazoline core with a chlorobenzyl group and an oxadiazole moiety, which may enhance its biological properties by facilitating interactions with various biological targets.
Biological Activity Overview
The biological activities of This compound have been investigated in several studies. Key findings include:
1. Anticancer Activity
Quinazoline derivatives are recognized for their anticancer effects. The specific compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro studies demonstrated that similar quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The incorporation of oxadiazole groups is believed to enhance this activity by improving selectivity towards cancer cells .
2. Antimicrobial Activity
The antimicrobial potential of the compound has also been evaluated:
- Studies indicate that quinazoline derivatives possess broad-spectrum antimicrobial activities. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Activity | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 3-(4-chlorobenzyl)-7-(oxadiazole)quinazoline | Moderate against C. albicans | 80 | 11 |
| Quinazoline derivative A | Strong against E. coli | 65 | 15 |
| Quinazoline derivative B | Moderate against S. aureus | 75 | 12 |
3. Mechanism of Action
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and microbial resistance mechanisms.
- Receptor Interaction: The structural features may allow for binding to specific receptors involved in cellular signaling pathways related to cancer and infection .
Case Studies
Several case studies have focused on related compounds that share structural similarities with This compound :
- Anticancer Study : A study on a related quinazoline derivative showed an IC50 value of 35 μM against HepG2 liver cancer cells, indicating significant cytotoxicity .
- Antimicrobial Evaluation : Another study assessed a series of quinazoline derivatives for antimicrobial activity and found that those with oxadiazole moieties exhibited enhanced activity against various pathogens compared to their parent compounds .
特性
CAS番号 |
1207016-64-5 |
|---|---|
分子式 |
C25H19ClN4O5 |
分子量 |
490.9 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-5-8-20-21(11-15)27-25(32)30(24(20)31)13-14-3-6-17(26)7-4-14/h3-12H,13H2,1-2H3,(H,27,32) |
InChIキー |
CTHDTHYUEIBHGC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















